2-Fluoro-3-isopropylphenol
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Overview
Description
2-Fluoro-3-isopropylphenol is an organic compound with the molecular formula C9H11FO It is a derivative of phenol, where the hydrogen atom in the ortho position to the hydroxyl group is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-isopropylphenol can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.
Another method involves the direct fluorination of phenol derivatives using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to avoid over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the reaction. The choice of fluorinating agent and reaction conditions can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted phenols with electrophiles at the ortho and para positions.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
2-Fluoro-3-isopropylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isopropylphenol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. For example, fluorinated compounds are known to inhibit bacterial DNA-gyrase, which is crucial for bacterial replication . This property makes fluorinated phenols potential candidates for antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: Similar structure but lacks the isopropyl group.
3-Isopropylphenol: Similar structure but lacks the fluorine atom.
2-Fluoro-4-isopropylphenol: Similar structure with the isopropyl group in the para position.
Uniqueness
2-Fluoro-3-isopropylphenol is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct chemical and physical properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions.
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |
InChI Key |
HYBMZTXUJPJEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)F |
Origin of Product |
United States |
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